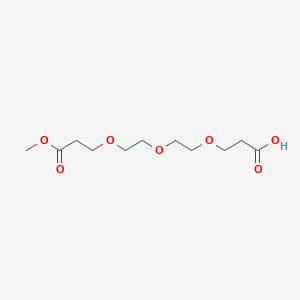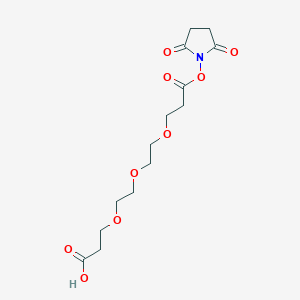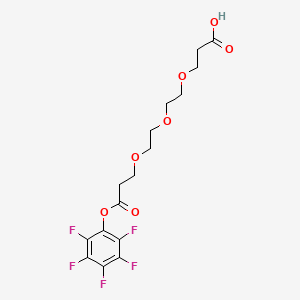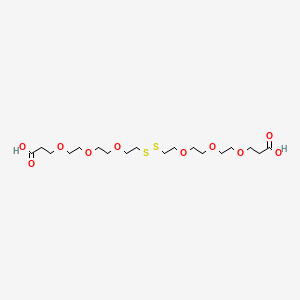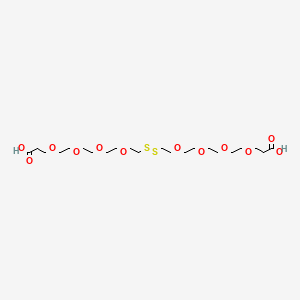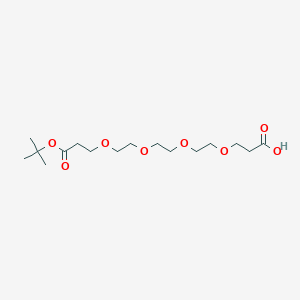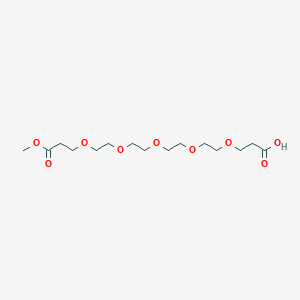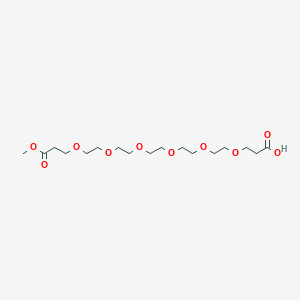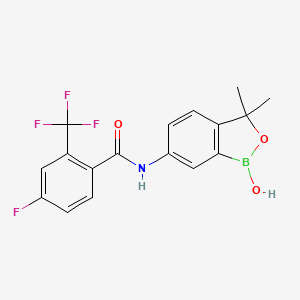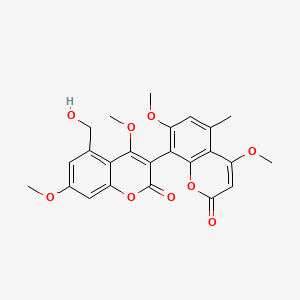
Aflavarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aflavarin is a chemical compound found in the fungus Aspergillus flavus . It is a type of biogenic coumarin and is produced from cluster 39 expressed mainly in sclerotia . Aflavarin exhibits anti-insectan activity .
Synthesis Analysis
The synthesis of Aflavarin is associated with the aflavarin biosynthetic gene cluster from Aspergillus flavus NRRL3357 . The global regulatory veA gene governs the expression of this gene cluster . The absence of veA results in a downregulation of the five genes found within this cluster .Molecular Structure Analysis
The molecular formula of Aflavarin is C24H22O9 . Its average mass is 454.426 Da and its monoisotopic mass is 454.126373 Da . The structure of Aflavarin was determined through a series of 1D and 2D NMR experiments .Applications De Recherche Scientifique
Anti-Insectan Properties : Aflavarin exhibits potent antifeedant activity against the fungivorous beetle Carpophilus hemipterus, suggesting its potential as a natural insect deterrent or pesticide (Tepaske et al., 1992).
Regulatory Role in Secondary Metabolism : Functional genomics studies indicate that the veA regulatory system in Aspergillus flavus, which controls secondary metabolism and biological processes, is associated with the production of Aflavarin. This suggests its role in the fungal biology and potentially in controlling the detrimental effects of fungi in agriculture (Eukaryotic Cell, 2015).
Cancer Research : Aflatoxins, including Aflavarin, are extensively studied for their carcinogenic properties in liver cancer research. This research contributes to understanding the mechanisms of carcinogenesis and developing preventive interventions for populations at high risk of cancer (Groopman & Kensler, 2005).
Gene Expression Regulation : A transcriptome study on Aspergillus flavus shows that the veA gene, which governs secondary metabolism, affects the expression of genes responsible for Aflavarin production. This research provides insights into fungal gene regulation and secondary metabolite production (Cary et al., 2015).
Biomarker Development : Aflavarin, as part of the aflatoxins group, has been used in developing biomarkers for cancer prevention studies, demonstrating the potential for chemical-specific biomarkers in managing chronic diseases (Groopman et al., 2005).
Influence on Sclerotial Development : Research on Aspergillus flavus shows that the disruption of specific genes leads to changes in sclerotial development and the biosynthesis of sclerotium-associated secondary metabolites, including Aflavarin. This highlights the gene-environment interaction in fungal development (Chang et al., 2017).
Orientations Futures
The future research directions for Aflavarin could involve further exploration of its anti-insectan properties and potential applications in pest control . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .
Relevant Papers The relevant papers for Aflavarin include studies on its synthesis , its molecular structure , and its anti-insectan properties . These papers provide valuable insights into the properties and potential applications of Aflavarin.
Propriétés
IUPAC Name |
8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCPIZEGQBDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflavarin | |
CAS RN |
144429-67-4 |
Source


|
| Record name | Aflavarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFLAVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

